

# Dual Scaffolds, Singular Target: A Technical Guide to AR Degradar-5

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## Compound of Interest

Compound Name: Androgen receptor degrader-5

Cat. No.: B15622001

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In the landscape of targeted protein degradation, the nomenclature "AR degrader-5" has been assigned to two distinct molecular entities, each with a unique chemical architecture, yet sharing the common therapeutic objective of eliminating the androgen receptor (AR). This guide provides an in-depth technical overview of both "PROTAC AR Degradar-5 (compound A46)" and "**Androgen receptor degrader-5** (compound 14k)," designed for researchers, scientists, and drug development professionals.

## PROTAC AR Degradar-5 (Compound A46)

Chemical Structure:

- Molecular Formula:  $C_{52}H_{54}F_4N_8O_7S_2$
- CAS Number: 2703021-51-4

"PROTAC AR Degradar-5," also identified as compound A46, is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor. It is comprised of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to specifically eliminate the AR protein.

## Quantitative Data

Parameter	Value	Cell Line/Model
IC <sub>50</sub>	49 nM	Not Specified
Sebaceous Plaque Inhibition	19.24% - 51.61%	Golden Hamster
Hair Regeneration	Induced	C57BL/6N Mice

## Experimental Protocols

### In Vivo Sebaceous Plaque Inhibition Assay (Golden Hamster Model)

- Animal Model: Female Golden hamsters, 7-8 weeks old, weighing 90-110g.
- Test Compound Preparation: PROTAC AR Degradar-5 is prepared in a suitable vehicle for topical application.
- Dosing and Administration: The compound is applied topically at doses of 100, 200, 400, and 800 µg, in combination with 12 µg of testosterone propionate (TP), daily for 21 consecutive days.
- Endpoint: The size and inhibition of sebaceous plaques are measured and calculated at the end of the treatment period.

### In Vivo Hair Regeneration Assay (C57BL/6N Mice Model)

- Animal Model: C57BL/6N mice.
- Test Compound Preparation: PROTAC AR Degradar-5 is formulated for topical administration at concentrations of 5, 10, and 30 mg/mL. Dihydrotestosterone (DHT) is prepared for co-administration.
- Dosing and Administration: 150 µL of the compound solution is applied topically twice a day for 17 days, along with 30 mpk of DHT.
- Endpoint: The induction and extent of hair regeneration in the treated area are observed and documented.

# Androgen Receptor Degradar-5 (Compound 14k)

Chemical Structure:

- Molecular Formula:  $C_{29}H_{25}F_4N_5O_2$
- CAS Number: 2902679-11-0

"**Androgen receptor degrader-5**," also known as compound 14k, is a novel biphenyl derivative that exhibits potent AR degradation and antiproliferative activities. Unlike a classic PROTAC, this molecule's mechanism of degradation may be different but ultimately results in the reduction of AR protein levels.

## Quantitative Data

Parameter	Value	Cell Line
Antiproliferative Activity (IC <sub>50</sub> )	Not Specified	LNCaP and 22Rv1
AR Degradation Activity	Superior	Not Specified

## Experimental Protocols

Western Blot for AR Degradation

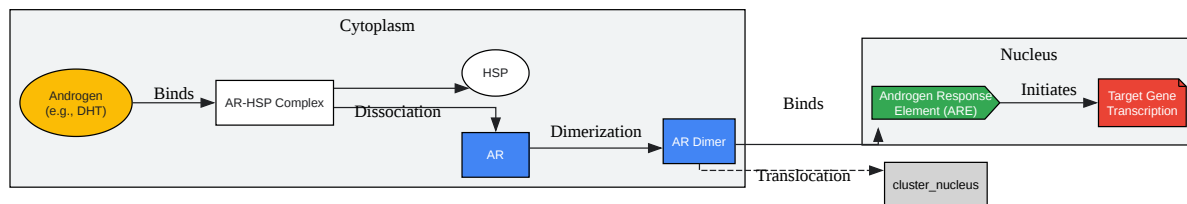
- Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
- Treatment: Cells are treated with varying concentrations of **Androgen receptor degrader-5** for specified time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
- Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

- **SDS-PAGE and Transfer:** Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody against the androgen receptor. A primary antibody against a loading control (e.g., GAPDH or β-actin) is used for normalization. Following washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified to determine the extent of AR degradation.

#### Cell Proliferation Assay (e.g., CellTiter-Glo®)

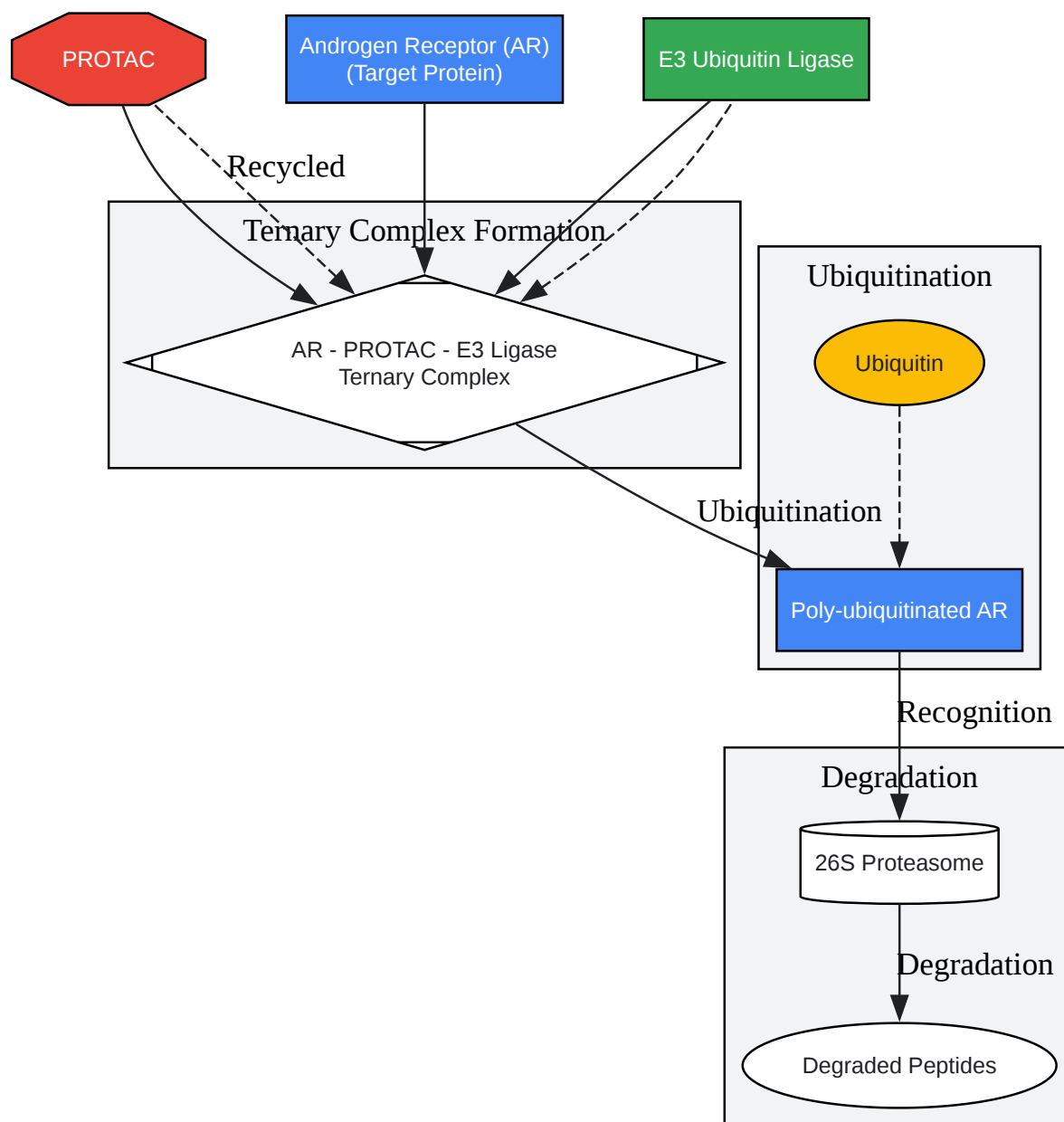
- **Cell Seeding:** Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Treatment:** The cells are then treated with a serial dilution of **Androgen receptor degrader-5**.
- **Incubation:** The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
- **Assay:** The CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is read on a plate reader.
- **Data Analysis:** The luminescent signal, which is proportional to the number of viable cells, is used to calculate the IC<sub>50</sub> value of the compound.

## Mandatory Visualizations



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Androgen Receptor (AR) Signaling Pathway.



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#### PROTAC Mechanism of Action for AR Degradation.

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